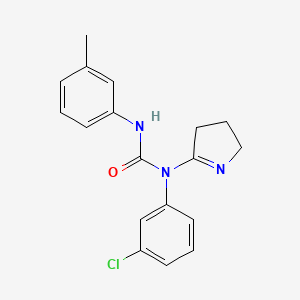

1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(m-tolyl)urea

Description

1-(3-Chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(m-tolyl)urea is a substituted urea derivative characterized by three distinct aromatic/heterocyclic moieties: a 3-chlorophenyl group, a partially saturated pyrrole ring (3,4-dihydro-2H-pyrrol-5-yl), and a meta-tolyl (m-tolyl) group.

Properties

IUPAC Name |

1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O/c1-13-5-2-7-15(11-13)21-18(23)22(17-9-4-10-20-17)16-8-3-6-14(19)12-16/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUSEUFWFPHQNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N(C2=NCCC2)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(m-tolyl)urea typically involves the reaction of 3-chloroaniline with 3,4-dihydro-2H-pyrrole and m-tolyl isocyanate. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound might involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: Halogen substitution reactions can occur, particularly at the chlorophenyl group, using nucleophiles like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of methoxy derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 327.8 g/mol. Its structure includes a urea functional group, which is significant for its interaction with biological targets through hydrogen bonding. The presence of a chlorophenyl group enhances lipophilicity, potentially influencing binding affinity to proteins and enzymes.

Antiviral Properties

Recent studies have indicated that derivatives of compounds similar to 1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(m-tolyl)urea exhibit antiviral activities. For instance, certain analogs have shown efficacy against viruses such as HIV and Measles virus (MeV) by inhibiting viral replication mechanisms. The structure-activity relationship (SAR) studies reveal that modifications in the aryl groups can lead to significant changes in antiviral potency, suggesting that this compound could be a candidate for further antiviral drug development .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit neutrophilic superoxide production and elastase release, which are critical in inflammatory responses. The IC50 values for these activities suggest that the compound may be effective at low concentrations, making it a potential candidate for treating inflammatory diseases .

Drug Development

The urea moiety in the compound is known for its ability to form stable interactions with various biological targets, including enzymes and receptors. This characteristic makes it a valuable scaffold in drug design. The modifications on the phenyl rings can be tailored to enhance pharmacokinetic properties such as solubility and metabolic stability.

Synthesis of Analogues

The synthesis of analogues of this compound has been explored extensively. By varying substituents on the pyrrole and phenyl rings, researchers have been able to create a library of compounds with diverse biological activities. This approach facilitates high-throughput screening for lead compounds in drug discovery programs .

Case Study 1: Antiviral Activity

In one study, a series of 1-substituted 3-aryl prop-2-en-1-one derivatives were synthesized and tested for their ability to inhibit viral replication. Among these derivatives, certain compounds demonstrated robust activity against HIV strains resistant to conventional therapies. The findings suggest that structural modifications can significantly enhance antiviral efficacy .

Case Study 2: Anti-inflammatory Screening

Another research effort focused on evaluating the anti-inflammatory effects of various urea derivatives. The study found that specific substitutions on the m-tolyl group markedly improved the inhibition of neutrophilic activities associated with inflammation. These results highlight the therapeutic potential of this class of compounds in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(m-tolyl)urea depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes critical for cellular functions.

Comparison with Similar Compounds

Research Findings and Implications

- Crystallography : The target compound’s structural complexity necessitates advanced refinement protocols (e.g., SHELXL ) to resolve torsional angles in the dihydro-pyrrole ring.

- Structure-Activity Relationships (SAR) : Compared to 9f (thiazole-piperazine), the target lacks a basic nitrogen for salt bridge formation, which may limit ion-channel targeting but favor kinase or protease inhibition.

- Synthetic Challenges : The dihydro-pyrrole ring may require specialized protection/deprotection strategies during synthesis, unlike the straightforward aryl coupling in 6f or 6g .

Biological Activity

1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(m-tolyl)urea is a synthetic organic compound belonging to the class of urea derivatives. Its complex structure, characterized by multiple aromatic rings and a pyrrole moiety, positions it as a candidate for various biological applications, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing data from diverse sources to highlight its potential therapeutic roles.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 327.8 g/mol. The compound features a chlorophenyl group, a pyrrole derivative, and a tolyl urea structure, contributing to its unique interaction capabilities with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H18ClN3O |

| Molecular Weight | 327.8 g/mol |

| CAS Number | 905761-44-6 |

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloroaniline with 3,4-dihydro-2H-pyrrole and m-tolyl isocyanate under controlled conditions to prevent side reactions. Common solvents include dichloromethane or tetrahydrofuran, often catalyzed by triethylamine in an inert atmosphere .

Enzyme Inhibition and Receptor Modulation

Research indicates that urea derivatives, including this compound, exhibit significant biological activities such as enzyme inhibition and receptor modulation. These properties are crucial for influencing various cellular pathways associated with diseases like cancer and inflammation.

Potential Mechanisms of Action:

- Enzyme Inhibition: The compound may act on specific enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells.

- Receptor Modulation: It may bind to certain receptors, altering signaling pathways that contribute to disease progression.

Case Studies

- Anticancer Activity: Preliminary studies have demonstrated that similar compounds within the urea derivative class exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the micromolar range against human lung cancer (A549) and colorectal cancer (HT-29) cell lines .

- Anti-inflammatory Effects: Some studies suggest that compounds with similar structures possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

Research Findings

Recent advancements in drug design have highlighted the role of compounds like this compound as potential therapeutic agents. A review indicated that compounds with similar structures were evaluated for their ability to inhibit key enzymes involved in cancer progression, showing promising results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.